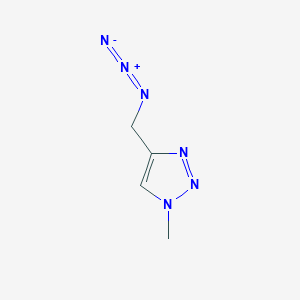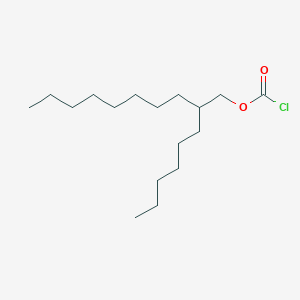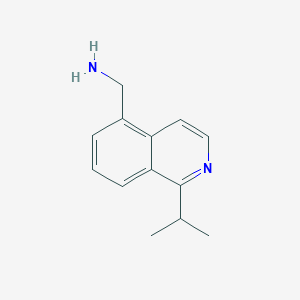
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibrominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative without the bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the reduced pyridine derivative.
Oxidation Reactions: The major products are oxidized pyridine derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester can be compared with other similar compounds, such as:
Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate: This compound has chlorine atoms instead of bromine, which affects its reactivity and binding affinity.
Ethyl 2-(3,5-difluoropyridin-4-yl)-2-oxoacetate: The presence of fluorine atoms results in different chemical properties and biological activities.
Ethyl 2-(3,5-diiodopyridin-4-yl)-2-oxoacetate:
The uniqueness of this compound lies in its specific reactivity and binding properties, which make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H7Br2NO3 |
|---|---|
Molekulargewicht |
336.96 g/mol |
IUPAC-Name |
ethyl 2-(3,5-dibromopyridin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7Br2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VQQSBOOEJVSWCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=NC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Silane, tetrakis[2-(chlorodimethylsilyl)ethyl]-](/img/structure/B8454377.png)








